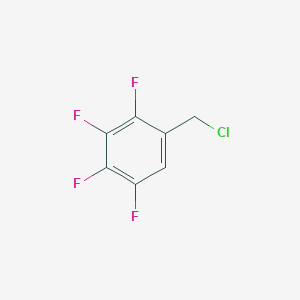

2,3,4,5-Tetrafluorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKKLFYHHQKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590731 | |

| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-18-4 | |

| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the core physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride. This compound is a significant reagent in the synthesis of various fluorinated organic compounds, making it a valuable component in the pharmaceutical and agrochemical sectors.[1][2] Its fluorinated structure enhances both reactivity and stability, establishing it as a crucial building block in medicinal chemistry and material science.[2][3]

Core Physical and Chemical Properties

2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow, clear liquid.[1][4] It is characterized by its moisture-sensitive nature and is stable under appropriate storage conditions.[4]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride, compiled from various scientific sources.

| Property | Value | Source(s) |

| CAS Number | 94695-48-4 | [1][5][6][7] |

| Molecular Formula | C₇HClF₄O | [1][4][7][8] |

| Molecular Weight | 212.53 g/mol | [1][4][7][8] |

| Boiling Point | 65 - 66 °C at 10 mmHg | [1][4] |

| Density | 1.58 g/mL at 25 °C | [4][5][6][9] |

| 1.61 g/mL | [1] | |

| Refractive Index | n20/D 1.4787 (lit.) | [4][5][6][9] |

| n20D 1.48 | [1] | |

| Flash Point | 194 °F (90 °C) | [4] |

| 89 °C | ||

| Vapor Pressure | 1.21 mmHg at 25 °C | [4] |

| Purity | ≥ 97% (GC) | [1] |

| 98% | [5] |

Experimental Protocols

The synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride is a critical process for its subsequent applications. Below are detailed methodologies for its preparation.

Synthesis using Triphosgene and N,N-dimethylformamide (DMF) Catalyst [10]

This method describes an efficient and selective preparation of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene as the chlorinating agent and DMF as a catalyst.

-

Materials and Equipment:

-

A 4-necked round-bottom flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.

-

Triphosgene (BTC) (5.5 g, 18.5 mmol)

-

1,2-dichloroethane (80 mL total)

-

2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol)

-

N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of acid)

-

Biphenyl (internal standard for GC analysis)

-

-

Procedure:

-

The reaction flask is charged with triphosgene and 30 mL of 1,2-dichloroethane.

-

The mixture is slowly heated to 353 K.

-

A solution of 2,3,4,5-tetrafluorobenzoic acid and DMF in 50 mL of 1,2-dichloroethane is added dropwise over 1 hour at 353 K.

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.

-

After the reaction is complete, the mixture is cooled to 273 K.

-

The mixture is filtered to remove any unreacted triphosgene.

-

The final product is analyzed by Gas Chromatography (GC).

-

-

Results:

-

This protocol can achieve a yield of up to 95.1 mol % of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Synthesis via Chlorination with Thionyl Chloride [11]

This industrial preparation method involves the chlorination of 2,3,4,5-tetrafluorobenzoic acid using thionyl chloride.

-

Procedure:

-

Thionyl chloride (200g) is added dropwise to the starting material.

-

The mixture is slowly warmed to 80 °C and held for 3 hours.

-

The temperature is then increased to 90 °C and maintained for 5 hours.

-

After the insulation period, the excess sulfur oxychloride is distilled off.

-

The final product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained by distillation under reduced pressure as a colorless and clear liquid.

-

-

Results:

-

The total recovery for this process is reported to be 74.5%.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from its corresponding carboxylic acid, a common route detailed in the experimental protocols.

Caption: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. 2,3,4,5-Tetrafluorobenzoyl chloride 98 94695-48-4 [sigmaaldrich.com]

- 6. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 94695-48-4 price_Manufacturer - Intozhong Ya Xin Cheng [zyxccas.com]

- 10. asianpubs.org [asianpubs.org]

- 11. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

2,3,4,5-Tetrafluorobenzyl chloride chemical structure and CAS number

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Note to the reader: The request specified "2,3,4,5-Tetrafluorobenzyl chloride". However, extensive database searches consistently retrieve information for "2,3,4,5-Tetrafluorobenzoyl chloride". It is highly probable that "this compound" is a misnomer or a significantly less common chemical. This guide will focus on the widely documented and commercially available 2,3,4,5-Tetrafluorobenzoyl chloride.

Chemical Structure and CAS Number

Chemical Name: 2,3,4,5-Tetrafluorobenzoyl chloride

CAS Number: 94695-48-4[1][2][3][4]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4,5-Tetrafluorobenzoyl chloride is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇HClF₄O | [1][2][3] |

| Molecular Weight | 212.53 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.58 - 1.61 g/mL at 25 °C | [1] |

| Boiling Point | 65 - 66 °C at 10 mmHg | [1] |

| Refractive Index | n20/D 1.478 - 1.49 | |

| Purity | ≥ 97% (GC) | [1] |

Applications in Research and Development

2,3,4,5-Tetrafluorobenzoyl chloride is a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its primary applications include:

-

Synthesis of Fluorinated Compounds: It serves as a key building block for introducing the tetrafluorobenzoyl moiety into molecules. This is crucial for the development of novel pharmaceuticals and agrochemicals where fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

-

Preparation of Intermediates: It is used in the synthesis of complex chemical intermediates. For example, it was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.

-

Acylating Agent: As a reactive acylating agent, it readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.[5]

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride

The following is a detailed methodology for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene as a chlorinating agent.

Materials:

-

2,3,4,5-tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-dimethylformamide (DMF)

-

1,2-dichloroethane

Procedure:

-

A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

The flask is charged with triphosgene (18.5 mmol) and 30 mL of 1,2-dichloroethane.

-

The mixture is heated to 353 K.

-

A solution of 2,3,4,5-tetrafluorobenzoic acid (50 mmol) and N,N-dimethylformamide (5 mol % of the acid) in 50 mL of 1,2-dichloroethane is added dropwise over 1 hour at 353 K.

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.

-

After the reaction is complete, the mixture is cooled to 273 K and filtered to remove any unreacted triphosgene.

-

The resulting product, 2,3,4,5-Tetrafluorobenzoyl chloride, can be analyzed by Gas Chromatography (GC).

Yield: This method has been reported to achieve a yield of up to 95 mol %.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.

Caption: Workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.

References

Spectroscopic and Analytical Profile of 2,3,4,5-Tetrafluorobenzyl Chloride: A Technical Guide

Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for 2,3,4,5-Tetrafluorobenzyl chloride. The information presented herein is based on established principles of spectroscopy and analysis of structurally similar compounds. This guide is intended to provide researchers, scientists, and drug development professionals with a predictive framework and standardized methodologies for the analysis of this compound, should it be synthesized or become available.

Predicted Spectral Data

The following tables summarize the expected spectral characteristics of this compound. These predictions are derived from the analysis of analogous compounds, including benzyl chloride and various fluorinated derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 4.6 - 4.8 | Singlet (or narrow multiplet) | 2H | -CH₂Cl | The chemical shift is expected to be downfield due to the deshielding effect of the adjacent chlorine atom and the tetrafluorinated aromatic ring. Coupling to the aromatic fluorine atoms might be observed, leading to a narrow multiplet. |

| ~ 7.0 - 7.5 | Multiplet | 1H | Ar-H | The single aromatic proton will exhibit complex coupling with the four adjacent fluorine atoms, resulting in a multiplet. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 45 - 50 | -CH₂Cl | The chemical shift of the benzylic carbon is influenced by the attached chlorine. |

| ~ 110 - 150 (multiple signals) | Aromatic Carbons | The aromatic region will show multiple signals due to the different carbon environments and complex C-F coupling. Carbons directly bonded to fluorine will appear as doublets with large coupling constants. |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| -130 to -160 | Multiplets | Aromatic Fluorines | The four fluorine atoms on the aromatic ring will be in different chemical environments and will show complex spin-spin coupling with each other and with the aromatic proton. |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| 2980 - 2880 | Weak-Medium | C-H stretch (aliphatic -CH₂) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300 - 1000 | Strong | C-F stretch |

| 800 - 600 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]+• | Molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. |

| [M-Cl]+ | Fragment ion resulting from the loss of a chlorine atom. |

| [C₇H₃F₄]+ | Fragment ion corresponding to the tetrafluorobenzyl cation, which is expected to be a prominent peak. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters are similar to ¹H NMR, but with a wider spectral width to accommodate the larger chemical shift range of fluorine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer.

-

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the synthesis and analysis of a chemical compound.

2,3,4,5-Tetrafluorobenzyl chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorobenzyl Chloride in Organic Solvents

Abstract

Introduction

This compound (C₇H₃ClF₄) is a fluorinated aromatic compound utilized as a versatile building block in organic synthesis. The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, including its reactivity and solubility. The strategic introduction of fluorinated moieties is a common practice in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. Consequently, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use.

This guide addresses the current gap in publicly available quantitative solubility data by providing a qualitative summary based on its use in synthesis and a detailed experimental protocol for its determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 72940-91-9 |

| Molecular Formula | C₇H₃ClF₄ |

| Molecular Weight | 210.55 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 65-66 °C at 10 mmHg |

| Density | ~1.45 g/mL at 25 °C (estimated) |

| Reactivity | Reacts with nucleophiles. Sensitive to moisture. |

Qualitative Solubility Data

While quantitative solubility data is scarce, qualitative information derived from synthesis and reaction protocols indicates that this compound is generally soluble in a range of common aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, precludes true solubility measurement in these systems, as a chemical reaction (hydrolysis or alcoholysis) would occur.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Solubility | Notes |

| Halogenated | Dichloromethane, Chloroform, 1,2-Dichloroethane | Soluble | Commonly used as reaction solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | THF and dioxane are common reaction solvents. |

| Aromatic | Toluene, Xylene, Chlorobenzene | Soluble | Often used in synthesis. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | May be used, but reactivity with DMF and DMSO should be considered at elevated temperatures. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Likely Soluble | Lower polarity may result in lower solubility compared to more polar aprotic solvents. |

| Protic | Water, Methanol, Ethanol | Reactive | Reacts to form 2,3,4,5-tetrafluorobenzyl alcohol or corresponding ethers. Not suitable for simple dissolution. |

This qualitative assessment is based on the general behavior of similar halogenated aromatic compounds and their use as reagents in organic synthesis.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Micropipettes

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Drying oven and desiccator

Experimental Workflow Diagram

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation:

-

Thoroughly clean and dry all glassware in an oven at 120 °C for at least 4 hours and cool in a desiccator.

-

Ensure the selected solvent is anhydrous.

-

Allow the this compound and the solvent to reach the desired experimental temperature.

-

-

Initial Setup:

-

Tare an analytical balance.

-

Weigh a clean, dry glass vial with its cap and record the mass (m_vial).

-

Using a micropipette, add a precise volume of the anhydrous solvent (e.g., 2.00 mL) to the vial.

-

-

Incremental Solute Addition:

-

Add a small, accurately weighed amount of this compound (e.g., 10-20 mg) to the solvent.

-

Cap the vial tightly and place it in the temperature-controlled shaker.

-

-

Equilibration:

-

Agitate the mixture at a constant speed for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Observation and Saturation:

-

After the equilibration period, visually inspect the vial for any undissolved solid.

-

If the solid has completely dissolved, add another weighed increment of the solute and repeat the equilibration step.

-

Continue this process until a small amount of undissolved solid persists, indicating a saturated solution.

-

-

Sample Preparation and Analysis:

-

Once saturation is confirmed, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe fitted with a pre-warmed (to the experimental temperature) 0.2 µm PTFE syringe filter.

-

Dispense the filtered saturated solution into a second pre-weighed vial (m_vial2).

-

-

Gravimetric Determination:

-

Weigh the second vial containing the filtered solution and record the mass (m_total).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, weigh the vial containing the solid residue and record the mass (m_residue).

-

Calculation of Solubility

The mass of the dissolved this compound is the difference between the mass of the vial with the residue and the mass of the empty vial:

-

m_solute = m_residue - m_vial2

The mass of the solvent in the filtered sample can be calculated as:

-

m_solvent = m_total - m_residue

The solubility can then be expressed in various units, for example, as grams of solute per 100 g of solvent:

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Safety Precautions

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

This compound is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Due to its reactivity with water, ensure all operations are conducted under anhydrous conditions to obtain accurate solubility data.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in the literature, its qualitative behavior indicates good solubility in common aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. Careful execution of this procedure will enable researchers and drug development professionals to generate the necessary data to optimize their synthetic and formulation processes involving this important fluorinated intermediate.

An In-depth Technical Guide on 2,3,4,5-Tetrafluorobenzyl Chloride: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. The presence of the tetrafluoro-substituted phenyl ring is anticipated to impart unique electronic properties and metabolic stability to target molecules. This guide aims to provide a comprehensive overview of the available technical information on the reactivity and stability of this compound. However, it is important to note that publicly available information on this specific isomer is limited, with much of the literature focusing on the more commercially available 2,3,4,5-tetrafluorobenzoyl chloride. This document will summarize the known synthetic pathways, expected reactivity based on general principles of benzyl halide chemistry, and stability considerations.

Introduction

Fluorinated building blocks are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, with its reactive benzyl chloride moiety and polyfluorinated aromatic ring, represents a potentially valuable synthon for the introduction of the 2,3,4,5-tetrafluorobenzyl group into a variety of molecular scaffolds. This guide will explore the current understanding of its chemical behavior.

Synthesis of this compound

Direct and specific experimental protocols for the synthesis of this compound are not widely reported in the available literature. However, a plausible synthetic route can be inferred from the preparation of its corresponding alcohol and the general chemistry of benzyl halides.

A potential two-step synthesis is outlined below:

Step 1: Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to 2,3,4,5-Tetrafluorobenzyl Alcohol

The precursor, 2,3,4,5-tetrafluorobenzoyl chloride, can be reduced to 2,3,4,5-tetrafluorobenzyl alcohol. A patented method describes the use of sodium borohydride for this transformation.

-

Experimental Protocol (Inferred): In a suitable reaction vessel, 2,3,4,5-tetrafluorobenzoyl chloride would be dissolved in an appropriate solvent, such as a mixture of ethylene glycol dimethyl ether and water. Sodium borohydride would then be added portion-wise at a controlled temperature, likely between 5 and 15°C, due to the exothermic nature of the reaction. Upon completion, the 2,3,4,5-tetrafluorobenzyl alcohol could be isolated by extraction and purified. A similar patented procedure for the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol reports a high yield for this type of reduction.

Step 2: Chlorination of 2,3,4,5-Tetrafluorobenzyl Alcohol

The resulting 2,3,4,5-tetrafluorobenzyl alcohol can then be converted to the target compound, this compound. Common reagents for the chlorination of benzyl alcohols include thionyl chloride (SOCl₂) and hydrochloric acid.

-

Experimental Protocol (General): 2,3,4,5-Tetrafluorobenzyl alcohol would be reacted with a chlorinating agent, such as thionyl chloride, often in the presence of a catalytic amount of a base like pyridine, or in an inert solvent. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess chlorinating agent and solvent would be removed under reduced pressure to yield this compound.

Reactivity of this compound

While specific quantitative reactivity data for this compound is scarce, its reactivity profile can be predicted based on the well-established chemistry of benzyl halides. The primary mode of reaction is expected to be nucleophilic substitution at the benzylic carbon.

3.1. Nucleophilic Substitution Reactions

This compound is expected to be a good substrate for Sₙ2 reactions due to the primary nature of the benzylic carbon. The electron-withdrawing nature of the tetrafluorinated ring may influence the reaction rate.

-

Reaction with Amines: Reaction with primary or secondary amines would lead to the formation of the corresponding secondary or tertiary 2,3,4,5-tetrafluorobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Reaction with Alcohols: In the presence of a base, this compound is expected to react with alcohols to form 2,3,4,5-tetrafluorobenzyl ethers.

-

Reaction with Thiols: Thiolates, being excellent nucleophiles, would readily displace the chloride to form 2,3,4,5-tetrafluorobenzyl thioethers.

Logical Relationship of Nucleophilic Substitution:

Caption: General pathway for nucleophilic substitution of this compound.

Stability and Storage

The stability of this compound is a critical consideration for its handling and storage.

-

Hydrolytic Stability: Like other benzyl chlorides, it is expected to be susceptible to hydrolysis, reacting with water to form 2,3,4,5-tetrafluorobenzyl alcohol and hydrochloric acid. Therefore, it should be stored under anhydrous conditions.

-

Thermal Stability: While specific data is unavailable, polyfluorinated aromatic compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures could lead to decomposition.

-

Storage Recommendations: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and incompatible materials such as strong bases and oxidizing agents.

Degradation Pathway via Hydrolysis:

Caption: Primary degradation pathway of this compound in the presence of water.

Applications in Drug Development

The 2,3,4,5-tetrafluorobenzyl moiety is a desirable feature in drug design due to the potential for enhanced metabolic stability and modulation of physicochemical properties. While specific examples of drugs containing this exact moiety are not readily found, the general strategy of incorporating polyfluorinated benzyl groups is utilized to improve drug candidates' pharmacokinetic profiles. This compound would serve as a key reagent for introducing this functional group onto molecules with suitable nucleophilic handles.

Conclusion

This compound is a potentially valuable, yet undercharacterized, building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. While detailed experimental data on its reactivity and stability are currently limited in the public domain, its chemical behavior can be largely inferred from the established principles of benzyl halide chemistry. Further research into the systematic evaluation of its reactivity with a diverse range of nucleophiles and its stability under various conditions is warranted to fully unlock its potential as a synthetic tool. Researchers and drug development professionals are encouraged to handle this compound with care, considering its likely sensitivity to moisture and its reactivity as a benzylic halide.

Synthesis of 2,3,4,5-Tetrafluorobenzyl Chloride from 2,3,4,5-Tetrafluorobenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3,4,5-tetrafluorobenzyl chloride, a valuable fluorinated building block in the development of novel pharmaceuticals and advanced materials, starting from 2,3,4,5-tetrafluorobenzoic acid. The synthesis is a multi-step process involving the formation of an acyl chloride intermediate, followed by reduction to the corresponding benzyl alcohol, and subsequent chlorination to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data for each step, and includes visualizations of the synthetic workflow and reaction mechanisms.

Overall Synthetic Pathway

The conversion of 2,3,4,5-tetrafluorobenzoic acid to this compound is most effectively achieved through a three-step sequence. This approach allows for high yields and purity of the final product by utilizing well-established and reliable chemical transformations.

Caption: Overall synthetic workflow from 2,3,4,5-tetrafluorobenzoic acid.

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation that can be accomplished using several chlorinating agents. The choice of reagent can be guided by factors such as scale, cost, and safety considerations.[1]

Data Presentation: Comparison of Chlorinating Agents

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | 1.5 | High |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | 12 (overnight) | Not specified |

| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 | 95.1 |

Experimental Protocol: Using Triphosgene

This method is reported to give a high yield of 2,3,4,5-tetrafluorobenzoyl chloride under relatively mild conditions.[2][3]

-

Apparatus Setup: A 4-necked round-bottomed flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Reagent Charging: The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Heating: The mixture is slowly heated to 80°C (353 K).

-

Addition of Acid Solution: A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is prepared. This solution is added dropwise to the heated triphosgene mixture over 1 hour.[2]

-

Reaction: The reaction mixture is stirred for an additional 4 hours at 80°C.

-

Workup: The mixture is cooled to 0°C (273 K) and filtered to remove any unreacted triphosgene. The filtrate contains the product, 2,3,4,5-tetrafluorobenzoyl chloride, which can be used in the next step without further purification or can be purified by distillation.[1]

Caption: Experimental workflow for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.

Step 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol

The second step is the reduction of the acyl chloride to the corresponding primary alcohol. A highly efficient method for this transformation utilizes sodium borohydride activated by an ether solvent.[4]

Data Presentation: Reduction of Acyl Chloride

| Reducing Agent | Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Borohydride | 1,2-Dimethoxyethane / Water | 5-15 | 3-4 | 97 |

Experimental Protocol: Using Sodium Borohydride

This protocol is adapted from a patented procedure and is notable for its high yield and use of a readily available reducing agent.[4][5]

-

Activation of Reducing Agent: In a 500 mL four-necked flask under a nitrogen atmosphere, add sodium borohydride (4.16 g, 0.11 mol) and 1,2-dimethoxyethane (10 g). Heat the mixture to 78-80°C and reflux for 3 hours with stirring.

-

Preparation of Reduction Mixture: Cool the activated sodium borohydride mixture to 20-30°C and add 300 g of water. Stir until dissolved, then cool the solution to 5°C.

-

Addition of Acyl Chloride: Under a nitrogen atmosphere, add 2,3,4,5-tetrafluorobenzoyl chloride (54.1 g) dropwise to the cold reduction mixture. The reaction is exothermic, and the temperature should be maintained between 5 and 15°C. The addition typically takes about 3 hours.

-

Reaction Completion: After the addition is complete, continue stirring at this temperature for 1 hour.

-

Workup and Isolation: Add 100 g of dichloromethane and stir for 10 minutes. Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with an additional 50 g of dichloromethane. Combine the filtrates and separate the organic layer.

-

Purification: Recover the dichloromethane by distillation to obtain the product, 2,3,4,5-tetrafluorobenzyl alcohol, as a white solid (44.5 g).[4][5]

Step 3: Synthesis of this compound

The final step is the conversion of the primary benzyl alcohol to the target benzyl chloride. Thionyl chloride is a common and effective reagent for this transformation, proceeding via an SN2 mechanism, especially in the presence of a base like pyridine.[6][7]

Data Presentation: Chlorination of Benzyl Alcohol

| Chlorinating Agent | Base/Solvent | Mechanism | Key Features |

| Thionyl Chloride (SOCl₂) | Pyridine | SN2 | Inversion of configuration, gaseous byproducts (SO₂ + HCl) drive the reaction to completion.[6][7] |

| Thionyl Chloride (SOCl₂) | Aprotic Solvent (e.g., Ether) | SNi | Retention of configuration, "internal return" mechanism.[8] |

| TCT / DMSO | DMSO (as catalyst and solvent) | SN2 | Highly chemoselective for benzyl alcohols, neutral conditions, rapid reaction.[9] |

Experimental Protocol: Using Thionyl Chloride and Pyridine

This method is a standard procedure for converting primary and secondary alcohols to alkyl chlorides with inversion of stereochemistry, although for an achiral substrate like 2,3,4,5-tetrafluorobenzyl alcohol, the primary advantage is the clean and high-yielding conversion.[7]

-

Apparatus Setup: A round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere.

-

Reagent Charging: Dissolve 2,3,4,5-tetrafluorobenzyl alcohol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Add pyridine (approximately 1.2 equivalents) to the solution and cool the flask in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (approximately 1.1 equivalents) dropwise to the cooled solution via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux to ensure completion, monitoring by TLC.

-

Workup: Cool the reaction mixture and slowly pour it into a separatory funnel containing ice-cold water.

-

Extraction: Extract the aqueous layer with the same organic solvent used for the reaction (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Caption: SN2 mechanism for the chlorination of 2,3,4,5-tetrafluorobenzyl alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 5. 2,3,4,5-Tetrafluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 6. reactionweb.io [reactionweb.io]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

2,3,4,5-Tetrafluorobenzyl chloride mechanism of action as an acylating agent

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride as an Acylating Agent

A Note on Terminology: This guide focuses on 2,3,4,5-Tetrafluorobenzoyl Chloride , a potent acylating agent. The user's original query mentioned "2,3,4,5-Tetrafluorobenzyl chloride," which is an alkylating agent. Based on the context of "acylating agent," this document addresses the benzoyl chloride derivative, which is consistent with the scientific literature for acylation reactions.

Introduction

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the strategic selection of reagents is paramount.[1] 2,3,4,5-Tetrafluorobenzoyl chloride has emerged as a highly effective acylating agent, offering distinct advantages over traditional reagents.[1][2] Its primary function is to introduce the tetrafluorobenzoyl moiety into a molecule, a process that can significantly enhance the parent compound's physicochemical properties.[2][3] The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][3][4]

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and comparative data for 2,3,4,5-tetrafluorobenzoyl chloride in acylation reactions.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The high reactivity of 2,3,4,5-tetrafluorobenzoyl chloride stems from the potent electron-withdrawing effects of the four fluorine atoms on the aromatic ring.[1][3] This inductive effect dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[1][5] The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

In many applications, particularly with less reactive nucleophiles like alcohols, a base catalyst such as pyridine or 4-Dimethylaminopyridine (DMAP) is employed to accelerate the reaction.[3] The catalyst functions in two primary ways:

-

Nucleophilic Catalysis: The catalyst (e.g., DMAP) attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the original acyl chloride.

-

Acid Scavenging: The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4] In the case of amine acylation, this prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]

dot

Caption: General mechanism of base-catalyzed nucleophilic acyl substitution.

Data Presentation

Comparative Analysis of Acylating Agents

The choice of an acylating agent is a balance of reactivity, selectivity, cost, and handling considerations.[1] 2,3,4,5-Tetrafluorobenzoyl chloride is noted for its very high reactivity, which can lead to faster reactions and higher yields under milder conditions compared to its non-fluorinated analog.[1]

| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |

| 2,3,4,5-Tetrafluorobenzoyl Chloride | Very High | Enhanced reactivity; imparts unique properties (metabolic stability, lipophilicity); high yields.[1] | Higher cost; potential for side reactions if not controlled.[1] |

| Benzoyl Chloride | High | Readily available; lower cost; well-established reactivity.[1] | Less reactive than its fluorinated analog; may require harsher conditions.[1] |

| Acetyl Chloride | Very High | Highly reactive for acetylation; low cost.[1] | Volatile; highly corrosive; can be too reactive, leading to poor selectivity.[1] |

| Acetic Anhydride | High | Less volatile and corrosive than acetyl chloride; good for acetylation.[1] |

Quantitative Data for Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The reagent itself is typically synthesized from 2,3,4,5-tetrafluorobenzoic acid using a chlorinating agent.[6] Triphosgene, a safer solid substitute for phosgene, is an effective reagent for this transformation, often catalyzed by N,N-dimethylformamide (DMF).[7][8]

| Parameter | Value | Reference |

| Chlorinating Agent | Triphosgene (BTC) | [7] |

| Molar Ratio (BTC:Acid) | 0.37 : 1.00 | [7][8] |

| Catalyst | DMF (5 mol % of acid) | [7][8] |

| Solvent | 1,2-dichloroethane | [7][8] |

| Reaction Temperature | 353 K (80 °C) | [7][8] |

| Reaction Time | 4 hours | [7][8] |

| Yield | 95.1 mol % | [7] |

Experimental Protocols

Strict anhydrous conditions are critical for all reactions involving 2,3,4,5-tetrafluorobenzoyl chloride to prevent hydrolysis to the corresponding carboxylic acid, which is the most common side product.[4][9] The use of an inert atmosphere (Nitrogen or Argon) is highly recommended.[3][4]

Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride via Triphosgene

This protocol details the conversion of the carboxylic acid to the acyl chloride.[7]

-

Setup: Equip a 4-necked round-bottom flask with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.

-

Initial Charge: Charge the flask with triphosgene (0.37 molar equivalents) and 1,2-dichloroethane.

-

Heating: Heat the mixture to 353 K.

-

Addition: Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (1 molar equivalent) and DMF (5 mol % of the acid) in 1,2-dichloroethane. Add this solution dropwise to the heated triphosgene mixture over 1 hour.

-

Reaction: Stir the reaction mixture for an additional 4 hours at 353 K.

-

Workup: Cool the reaction mixture to 273 K and filter to remove any unreacted triphosgene. The product in solution is often used directly in the next step or can be purified.[6][7]

dotdot graph SynthesisWorkflow { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes Start [label="Start: Assemble Dry Glassware\nunder N₂ Atmosphere"]; Charge [label="Charge Flask with Triphosgene\nand 1,2-dichloroethane"]; Heat [label="Heat Mixture to 353 K"]; Prepare [label="Prepare Solution of Acid and DMF\nin 1,2-dichloroethane"]; Add [label="Add Acid Solution Dropwise\n(over 1 hour at 353 K)"]; Stir [label="Stir for 4 hours at 353 K"]; Cool [label="Cool Mixture to 273 K"]; Filter [label="Filter to Remove Solids"]; End [label="Product: 2,3,4,5-Tetrafluorobenzoyl\nChloride in Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Charge; Charge -> Heat; Heat -> Add; Prepare -> Add; Add -> Stir; Stir -> Cool; Cool -> Filter; Filter -> End; }

References

In-Depth Technical Guide on the Safe Handling of 2,3,4,5-Tetrafluorobenzyl Chloride

Disclaimer: A specific Safety Data Sheet (SDS) for the isomer 2,3,4,5-Tetrafluorobenzyl chloride was not publicly available at the time of this writing. The following guide is a synthesis of information based on the general hazards of the fluorobenzyl chloride chemical class and the parent compound, benzyl chloride. This document is intended for informational purposes for research and drug development professionals and is not a substitute for a manufacturer-supplied SDS. Always consult the specific SDS provided by the supplier before handling this chemical.

Introduction

This compound is a fluorinated aromatic compound that combines the reactive properties of benzyl chloride with the unique electronic characteristics imparted by fluorine atoms. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, used to introduce fluorinated moieties that can enhance biological activity, stability, and lipophilicity.[1][2] However, the inherent reactivity of the benzylic chloride group presents significant handling hazards. This guide outlines the critical safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

As a member of the benzyl chloride family, this compound should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature and its activity as an alkylating agent. The parent compound, benzyl chloride, is classified as a probable human carcinogen (Group B2) by the U.S. EPA.[3] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[3]

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion / Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |

| Carcinogenicity | Category 1B or 2 | H350/H351: May cause cancer / Suspected of causing cancer |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from related compounds and must be confirmed with a supplier-specific SDS.

Physical and Chemical Properties

Table 2: Representative Physical Properties

| Property | Estimated Value / Characteristic | Source / Comment |

|---|---|---|

| Appearance | Colorless to light yellow liquid | General class characteristic[4] |

| Odor | Pungent, irritating | General class characteristic[2][3] |

| Reactivity | Moisture sensitive; reacts with water. | Inferred from related benzoyl chloride[5] |

| Solubility | Insoluble or practically insoluble in water; soluble in organic solvents like ethanol and acetone. | General class characteristic[4] |

Handling and Storage

Safe handling requires stringent adherence to protocols designed to prevent any contact or inhalation.

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[6]

Proper PPE is mandatory to prevent skin and eye contact.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult glove manufacturer compatibility charts. | Prevents severe skin burns and absorption. |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that cause severe eye damage.[6] |

| Skin/Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron. | Protects skin from accidental contact. |

| Respiratory Protection | Not typically required if work is confined to a fume hood. For non-routine or emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents irritation and toxic effects from inhalation. |

-

Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[6]

-

Keep containers tightly sealed to prevent exposure to moisture, with which it may react.[5]

-

Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[7]

-

The storage area should be secured and accessible only to authorized personnel.

Experimental and Emergency Protocols

The following diagram outlines the standard workflow for safely handling the chemical from receipt to disposal.

Caption: Standard workflow for handling this compound.

Immediate and correct response to an exposure or spill is critical.

References

Navigating the Landscape of High-Purity 2,3,4,5-Tetrafluorobenzoyl Chloride: A Technical Guide for Researchers

A Note on Chemical Identity: Initial searches for commercial suppliers of high-purity 2,3,4,5-Tetrafluorobenzyl chloride did not yield significant results, suggesting limited commercial availability of this specific compound. However, a closely related and widely available compound, 2,3,4,5-Tetrafluorobenzoyl chloride , is a key building block in fluorinated organic synthesis and of significant interest to researchers and drug development professionals. This guide will provide an in-depth technical overview of 2,3,4,5-Tetrafluorobenzoyl chloride, including its commercial suppliers, purity specifications, synthesis, and quality control methodologies.

Commercial Availability and Purity Specifications

High-purity 2,3,4,5-Tetrafluorobenzoyl chloride is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 97%, with detailed specifications often provided in the Certificate of Analysis (CoA). Key suppliers and their typical purity specifications are summarized below.

| Supplier | Purity Specification | Analytical Method | CAS Number |

| Sigma-Aldrich | ≥98% | GC | 94695-48-4 |

| Tokyo Chemical Industry (TCI) | >97.0% | GC | 94695-48-4 |

| Chem-Impex | ≥97% | GC | 94695-48-4[1] |

| Simson Pharma Limited | Accompanied by CoA | Not specified | 94695-48-4 |

| Home Sunshine Pharma | Not specified | Not specified | 94695-48-4[2] |

| Huili Chemical Co., Ltd. | 98% | Not specified | 94695-48-4[3] |

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The primary synthetic route to 2,3,4,5-Tetrafluorobenzoyl chloride involves the chlorination of 2,3,4,5-Tetrafluorobenzoic acid.[4] Several chlorinating agents can be employed, with the choice often depending on the desired scale, purity requirements, and safety considerations.

A common and effective method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[4][5] The reaction is typically carried out in the presence of a catalytic amount of an organic amide, such as N,N-dimethylformamide (DMF).[6] An alternative approach employs oxalyl chloride, which can be advantageous for milder reaction conditions.[5] Triphosgene, a solid and safer alternative to phosgene gas, is also used for this transformation.[7]

The general workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride is depicted in the following diagram.

Caption: A typical workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.

Experimental Protocol: Quality Control via Gas Chromatography (GC)

To ensure the high purity of 2,3,4,5-Tetrafluorobenzoyl chloride, a rigorous quality control process is essential. Gas chromatography (GC) is a standard analytical technique for assessing the purity and identifying potential impurities. A general experimental protocol for the GC analysis is provided below. This protocol serves as a guideline and may require optimization based on the specific instrumentation and analytical standards available.

Objective: To determine the purity of a 2,3,4,5-Tetrafluorobenzoyl chloride sample by gas chromatography.

Materials:

-

2,3,4,5-Tetrafluorobenzoyl chloride sample

-

High-purity solvent for dilution (e.g., anhydrous hexane or dichloromethane)

-

Volumetric flasks and micropipettes

-

GC vials with septa

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 2,3,4,5-Tetrafluorobenzoyl chloride sample into a 10 mL volumetric flask.

-

Dissolve the sample in the chosen high-purity solvent and dilute to the mark.

-

Perform a further serial dilution if necessary to bring the concentration within the linear range of the detector.

-

Transfer an aliquot of the final solution into a GC vial and seal it.

-

-

GC Instrument Setup (Example Conditions):

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Analysis:

-

Inject the prepared sample onto the GC system.

-

Acquire the chromatogram.

-

Identify the peak corresponding to 2,3,4,5-Tetrafluorobenzoyl chloride based on its retention time (which can be confirmed by running a known standard if available).

-

Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Data Interpretation: The purity is typically reported as the area percent of the main product peak. Any other peaks in the chromatogram represent impurities. For identification of unknown impurities, a GC-MS system would be required.

The following diagram illustrates the logical workflow for the quality control of 2,3,4,5-Tetrafluorobenzoyl chloride.

Caption: A streamlined workflow for the quality control of 2,3,4,5-Tetrafluorobenzoyl chloride.

Applications in Research and Drug Development

2,3,4,5-Tetrafluorobenzoyl chloride is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the tetrafluorinated phenyl ring can impart unique properties to the target molecules, such as:

-

Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a compound, which can improve its ability to cross biological membranes.

-

Metabolic Stability: The carbon-fluorine bond is very strong, making molecules containing this moiety more resistant to metabolic degradation.

-

Modified Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

These properties make 2,3,4,5-Tetrafluorobenzoyl chloride a key building block for the synthesis of novel drug candidates and other bioactive compounds. For example, it has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4,5-Tetrafluorobenzoyl Chloride CAS 94695-48-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2,3,4,5-tetrafluoro Benzoyl Chloride[cas:94695-48-4] at Best Price in Shanghai, Shanghai | Huili Chemical Co., Ltd. [tradeindia.com]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]

2,3,4,5-Tetrafluorobenzyl chloride molecular weight and formula

An In-depth Technical Guide on 2,3,4,5-Tetrafluorobenzoyl Chloride

This guide provides essential information on 2,3,4,5-Tetrafluorobenzoyl chloride, a significant reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development.

Core Chemical Data

2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow liquid noted for its pungent odor. It serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its fluorinated structure imparts unique properties, such as enhanced lipophilicity and metabolic stability, to the target molecules.

The key quantitative data for 2,3,4,5-Tetrafluorobenzoyl chloride is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇HClF₄O |

| Molecular Weight | 212.53 g/mol [1][2][3] |

| CAS Number | 94695-48-4[1][2][3] |

| Density | 1.58 g/mL at 25 °C[2] |

| Boiling Point | 65 - 66 °C at 10 mmHg[1][2] |

| Refractive Index | n20/D 1.4787 |

Experimental Protocols

While specific experimental protocols can vary, a general method for the application of 2,3,4,5-Tetrafluorobenzoyl chloride involves its use as an acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. These reactions are fundamental in the synthesis of complex organic molecules. Due to its high reactivity and moisture sensitivity, it is imperative that proper safety and handling procedures are strictly followed in a controlled laboratory environment.

Logical Relationships

The molecular structure of 2,3,4,5-Tetrafluorobenzoyl chloride is composed of a tetrafluorinated benzene ring attached to a benzoyl chloride group. The following diagram illustrates the logical relationship between the constituent parts of the molecule.

Caption: Logical breakdown of 2,3,4,5-Tetrafluorobenzoyl chloride.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with 2,3,4,5-Tetrafluorobenzoyl Chloride for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the derivatization of primary amines using 2,3,4,5-tetrafluorobenzoyl chloride, a reagent designed to enhance the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and information herein are intended to facilitate robust and sensitive quantification of primary amines in various matrices.

Introduction

The quantitative analysis of primary amines is essential in pharmaceutical development, clinical diagnostics, and forensic science. However, the inherent polarity and low volatility of many primary amines can lead to poor chromatographic peak shape and low sensitivity in GC-MS analysis.[1][2] Chemical derivatization is a crucial technique to overcome these challenges by converting the analytes into less polar, more volatile, and more readily detectable derivatives.[1]

2,3,4,5-Tetrafluorobenzoyl chloride is an acylating agent that reacts with primary amines to form stable amide derivatives. The introduction of the tetrafluorobenzoyl group offers several key advantages for GC-MS analysis:

-

Improved Chromatographic Properties: Derivatization increases the volatility and thermal stability of polar analytes, making them more suitable for GC analysis.[3]

-

Enhanced Sensitivity: The four fluorine atoms in the derivatizing agent make the resulting derivatives highly responsive to electron capture negative ion chemical ionization (NICI-MS), a soft ionization technique that can significantly enhance sensitivity.[4]

-

Structural Confirmation: The derivatization adds a significant mass to the analyte, and the resulting fragment ions in the mass spectrum can provide structural confirmation.[3]

Principle of the Reaction

The derivatization of primary amines with 2,3,4,5-tetrafluorobenzoyl chloride proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 2,3,4,5-tetrafluorobenzoyl chloride. This reaction results in the formation of a stable N-(2,3,4,5-tetrafluorobenzoyl) amide and hydrochloric acid (HCl) as a byproduct. The reaction is typically performed in an alkaline medium to neutralize the HCl and drive the reaction to completion.[4]

Reaction Scheme:

R-NH₂ (Primary Amine) + C₇H₁F₄ClO (2,3,4,5-Tetrafluorobenzoyl chloride) → R-NH-CO-C₆HF₄ (N-(2,3,4,5-tetrafluorobenzoyl) amide) + HCl

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of primary amines with 2,3,4,5-tetrafluorobenzoyl chloride.

3.1. Materials and Reagents

-

2,3,4,5-Tetrafluorobenzoyl chloride solution (e.g., 1 mg/mL in a dry, aprotic solvent like acetonitrile or hexane)

-

Primary amine standard or sample extract

-

Alkaline buffer (e.g., 1 M sodium carbonate buffer, pH 10-11)

-

Organic extraction solvent (e.g., n-hexane, ethyl acetate, toluene)

-

Anhydrous sodium sulfate

-

Internal standard (preferably a stable isotope-labeled analog of the analyte)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system equipped with an appropriate column (e.g., 5% phenyl-methylpolysiloxane) and detector (EI or NICI source)

3.2. Protocol 1: One-Step Aqueous Derivatization and Extraction

This protocol is suitable for the derivatization of primary amines in aqueous samples, such as plasma or urine.

-

Sample Preparation: In a centrifuge tube, add 250 µL of the aqueous sample.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

pH Adjustment: Add 250 µL of 1 M sodium carbonate buffer to the sample to make it alkaline.

-

Derivatization and Extraction: Add 1 mL of n-hexane containing 2,3,4,5-tetrafluorobenzoyl chloride.

-

Reaction: Vortex the mixture vigorously for 15-20 minutes at room temperature to facilitate simultaneous derivatization and extraction.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

3.3. Protocol 2: Derivatization in an Organic Solvent

This protocol is suitable for primary amine samples that have been extracted into an organic solvent.

-

Sample Preparation: Ensure the sample extract in a non-protic solvent is dry. If necessary, evaporate the initial solvent and redissolve the residue in a dry, non-protic solvent like acetonitrile or dichloromethane.

-

Addition of Base: To 100 µL of the amine solution in a micro-reaction vial, add 20 µL of a base catalyst such as triethylamine or pyridine.

-

Addition of Derivatizing Reagent: Add 50 µL of the 2,3,4,5-tetrafluorobenzoyl chloride solution.

-

Reaction: Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes in a heating block.

-

Work-up: Cool the reaction mixture to room temperature.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS conditions. Optimization will be required for specific analytes and instrumentation.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C (for EI) or as optimized for NICI.

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) with methane or ammonia as the reagent gas.

-

Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Specific quantitative data for the derivatization of primary amines with 2,3,4,5-tetrafluorobenzoyl chloride is not widely available in the peer-reviewed literature. However, the performance of a closely related reagent, o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride, provides a strong indication of the high sensitivity that can be achieved, particularly with GC-NICI-MS. The data presented below is for the analysis of amphetamine and methylphenidate using this analogous reagent and should be considered as a guideline for the expected performance.

Table 1: Representative Quantitative Performance for Primary Amine Derivatives using a Structurally Related Reagent

| Analyte | Matrix | Derivatizing Agent | Detection Mode | Linearity (r²) | Limit of Quantification (LOQ) |

| Amphetamine | Human Plasma | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | > 0.99 | 49 pg/mL |

| Methylphenidate | Human Plasma | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | > 0.99 | 0.006 pg/mL |

Note: This data is provided as an example of expected performance and should be experimentally validated for each specific analyte and method using 2,3,4,5-tetrafluorobenzoyl chloride.

Visualizations

Experimental Workflow Diagram

Caption: One-step derivatization and extraction workflow.

Reaction Principle Diagram

Caption: Principle of the derivatization reaction.

References

Application Notes: Derivatization of Alcohols with 2,3,4,5-Tetrafluorobenzyl Chloride for Enhanced Analytical Detection

Introduction

For researchers, scientists, and professionals in drug development, the precise quantification of alcohol-containing analytes is crucial. Direct analysis of these compounds, particularly at trace levels, can be challenging due to their polarity, which often leads to poor chromatographic peak shape and low sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations.

This document details a protocol for the derivatization of alcohols using 2,3,4,5-Tetrafluorobenzyl chloride. This process converts alcohols into their corresponding tetrafluorobenzyl (TFB) ethers. The introduction of the polyfluorinated benzyl group offers several analytical advantages:

-

Enhanced Sensitivity: The four highly electronegative fluorine atoms on the benzyl ring make the derivative an excellent electrophore. This significantly enhances its response in highly sensitive detection techniques like gas chromatography with electron capture detection (GC-ECD) or negative ion chemical ionization mass spectrometry (GC-NICI-MS).

-

Improved Chromatography: The derivatization process increases the volatility and reduces the polarity of the alcohol, leading to improved peak shape, better resolution, and shorter retention times in gas chromatography.

-

Structural Confirmation: The derivatized molecule exhibits a characteristic mass spectrum, aiding in its identification and structural confirmation.

The reaction proceeds via a Williamson ether synthesis, a reliable and versatile method for forming ethers.[1][2] In this reaction, the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide ion. This alkoxide then reacts with this compound in a nucleophilic substitution (SN2) reaction to yield the stable TFB-ether derivative.[3][4]

Reaction Principle and Workflow

The derivatization follows a two-step mechanism characteristic of the Williamson ether synthesis.

-

Deprotonation: The alcohol (R-OH) is treated with a strong base, such as sodium hydride (NaH), which removes the acidic proton from the hydroxyl group to form a sodium alkoxide (R-O⁻Na⁺).

-

Nucleophilic Substitution (SN2): The resulting alkoxide, a potent nucleophile, attacks the electrophilic benzylic carbon of this compound. This displaces the chloride ion (a good leaving group) and forms the desired 2,3,4,5-Tetrafluorobenzyl ether (R-O-CH₂-C₆HF₄).

The general laboratory procedure involves dissolving the alcohol in a suitable aprotic solvent, adding a base to facilitate deprotonation, followed by the addition of the derivatizing agent. After the reaction is complete, a simple work-up procedure is performed to isolate the derivatized product for analysis.

Experimental Protocol

This protocol provides a general method for the derivatization of a standard alcohol solution. It should be optimized for specific analytes and matrices, particularly concerning reaction time, temperature, and reagent concentrations.

Materials and Reagents:

-

Alcohol standard or sample

-

This compound (derivatizing agent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (base)

-

Anhydrous tetrahydrofuran (THF) (solvent)[1]

-

Hexane (extraction solvent)

-

Deionized water (for quenching)

-

Anhydrous sodium sulfate (Na₂SO₄) (drying agent)

-

Glass reaction vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS or GC-ECD system

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of the alcohol solution (or a dried extract of the sample) into a clean, dry glass reaction vial.

-

If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

-

Add 500 µL of anhydrous THF to the vial and briefly vortex to dissolve the residue.

-

-

Deprotonation:

-

Caution: Sodium hydride reacts violently with water and is flammable. Handle in a fume hood and ensure all glassware is scrupulously dry.

-

Add approximately 5 mg of a 60% NaH dispersion to the vial. This provides a molar excess of the base.

-

Cap the vial and allow the mixture to stir at room temperature for 15-20 minutes. Hydrogen gas will be evolved.

-

-

Derivatization Reaction:

-

Add 20 µL of this compound to the reaction mixture.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the reaction at 60°C for 1 hour. For more reactive primary alcohols, room temperature may be sufficient.[5]

-

-

Work-up and Extraction:

-

Cool the reaction vial to room temperature.

-

Carefully add 500 µL of deionized water to quench any unreacted NaH.

-

Add 1 mL of hexane to the vial, cap, and vortex vigorously for 2 minutes to extract the TFB-ether derivative.

-

Centrifuge for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

Analysis:

-

The hexane solution can be injected directly into the GC system.

-

Alternatively, the solvent can be evaporated and the residue reconstituted in a suitable volume for analysis.

-

Quantitative Data and Performance

While specific performance data for this compound is not widely published, the following table summarizes typical reaction conditions and expected outcomes for the benzylation of alcohols based on the Williamson ether synthesis.[5] Yields are generally high, but optimization for each specific alcohol is recommended.

| Parameter | Condition | Expected Outcome/Note |

| Alcohol Type | Primary, Secondary | High yields are expected. Tertiary alcohols may undergo elimination as a side reaction.[3] |

| Base | Sodium Hydride (NaH) | Strong base, suitable for most alcohols. Requires anhydrous conditions.[3][6] |

| Potassium Hydroxide (KOH) | Milder, can be effective, especially under solvent-free conditions.[5] | |